2-Phosphonobutyric acid

Description

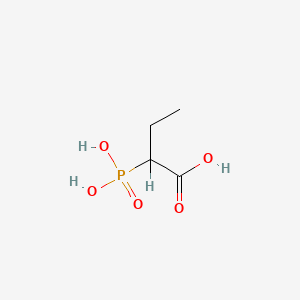

Structure

3D Structure

Properties

IUPAC Name |

2-phosphonobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O5P/c1-2-3(4(5)6)10(7,8)9/h3H,2H2,1H3,(H,5,6)(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSXRGRLZKVHLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400495 |

Source

|

| Record name | 2-PHOSPHONOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-40-9 |

Source

|

| Record name | 2-Phosphonobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phosphonobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHOSPHONOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Phosphonobutyric Acid

Introduction: The Significance of 2-Phosphonobutyric Acid

This compound and its derivatives represent a class of organophosphorus compounds with significant interest in medicinal chemistry and drug development. As bioisosteres of natural amino acids and carboxylates, these phosphonate-containing molecules can mimic substrates or transition states of enzymes, making them valuable scaffolds for designing inhibitors or modulators of biological pathways.[1] Their inherent stability compared to phosphate esters makes them attractive for therapeutic applications.[2] This guide provides a detailed exploration of the core synthetic pathways for this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the two primary, industrially relevant strategies for constructing the core C-P bond of this molecule: the Phospha-Michael Addition and the Michaelis-Arbuzov Reaction , followed by the final hydrolysis to the target acid.

Core Synthetic Strategy 1: The Phospha-Michael Addition Pathway

The Phospha-Michael addition, or conjugate addition, is arguably the most direct and atom-economical approach to the synthesis of 2-phosphonobutanoate esters. This pathway involves the 1,4-addition of a nucleophilic phosphorus species, typically a dialkyl phosphite, to an α,β-unsaturated carbonyl compound.[3]

Causality and Mechanism

The reaction hinges on the generation of a phosphite anion, a potent nucleophile, which is typically achieved using a base catalyst. The choice of base is critical; for the addition to an ester like ethyl crotonate, a corresponding alkoxide base (e.g., sodium ethoxide) is ideal to prevent unwanted transesterification side reactions. The mechanism proceeds in three key steps:

-

Deprotonation: The base abstracts the acidic proton from the dialkyl phosphite, generating the nucleophilic phosphite anion.

-

Conjugate Addition: The phosphite anion attacks the β-carbon of the ethyl crotonate. The electron-withdrawing nature of the ester group polarizes the double bond, rendering the β-carbon electrophilic. This attack forms a new P-C bond and generates an enolate intermediate.[3]

-

Protonation: The enolate is subsequently protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final dialkyl 2-phosphonobutanoate product.

While this reaction is highly effective for unsubstituted α,β-unsaturated esters (acrylates), substrates with β-substituents, such as ethyl crotonate, can exhibit lower reactivity.[4] Therefore, reaction conditions may require optimization, such as elevated temperatures or the use of stronger base systems, to drive the reaction to completion.

Visualizing the Phospha-Michael Addition

Caption: Mechanism of the Base-Catalyzed Phospha-Michael Addition.

Experimental Protocol: Synthesis of Diethyl 2-Phosphonobutanoate (Representative)

This protocol is a representative procedure based on established methods for the conjugate addition of dialkyl phosphites to α,β-unsaturated esters.[3][5] An inert atmosphere is crucial as the phosphite anion is sensitive to air and moisture.

Materials:

-

Diethyl phosphite

-

Ethyl crotonate

-

Sodium metal

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation of Sodium Ethoxide Catalyst: Under an inert argon atmosphere, add freshly cut sodium metal (approx. 0.05 eq) to a flask containing anhydrous ethanol (sufficient to dissolve the sodium) at 0 °C. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Setup: In a separate, oven-dried, three-necked flask equipped with a dropping funnel, condenser, and argon inlet, add diethyl phosphite (1.0 eq) and anhydrous toluene.

-

Initiation: Slowly add the prepared sodium ethoxide solution to the flask containing diethyl phosphite.

-

Addition of Crotonate: Add ethyl crotonate (1.0 - 1.2 eq) dropwise to the reaction mixture via the dropping funnel over 30-60 minutes. An exothermic reaction may be observed; maintain the internal temperature below 40 °C using a water bath if necessary.

-

Reaction Progression: After the addition is complete, heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield diethyl 2-phosphonobutanoate as a colorless oil.

Core Synthetic Strategy 2: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and provides an alternative route to 2-phosphonobutanoate esters. This reaction facilitates the formation of a P-C bond through the reaction of a trialkyl phosphite with an alkyl halide.

Causality and Mechanism

This pathway is a two-step Sɴ2 process. The causality lies in the nucleophilicity of the trivalent phosphorus atom in the trialkyl phosphite and the electrophilicity of the carbon atom bonded to the halogen in the alkyl halide.

-

Sɴ2 Attack 1 (Phosphonium Salt Formation): The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the α-carbon of ethyl 2-bromobutyrate, displacing the bromide ion. This forms a quasi-phosphonium salt intermediate.

-

Sɴ2 Attack 2 (Dealkylation): The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium salt. This second Sɴ2 reaction displaces the phosphonate ester and generates ethyl bromide as a byproduct.

This reaction is typically driven by heat and is often performed neat (without solvent). The removal of the volatile ethyl bromide byproduct helps to drive the reaction to completion.

Visualizing the Michaelis-Arbuzov Reaction

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Final Step: Ester Hydrolysis to this compound

Both the Michael Addition and Arbuzov pathways converge on the dialkyl 2-phosphonobutanoate intermediate. The final step is the hydrolysis of the ester groups on both the carboxylate and phosphonate moieties to yield the target dicarboxylic acid.

Principle and Mechanism

Acid-catalyzed hydrolysis is the most common and robust method for cleaving stable phosphonate esters. The reaction is typically performed by refluxing the ester in concentrated hydrochloric acid. The high concentration of hydronium ions protonates the carbonyl and phosphoryl oxygens, rendering them more electrophilic and susceptible to nucleophilic attack by water. This process is repeated for all three ester groups.

Visualizing the Complete Synthesis Workflow (Michael Pathway)

Caption: Overall workflow from starting materials to this compound.

Experimental Protocol: Hydrolysis of Diethyl 2-Phosphonobutanoate

This protocol is based on standard, well-documented procedures for the acidic hydrolysis of phosphonate esters.

Materials:

-

Diethyl 2-phosphonobutanoate

-

Concentrated Hydrochloric Acid (HCl, ~37%)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl 2-phosphonobutanoate (1.0 eq) and concentrated hydrochloric acid (5-10 volumes).

-

Heating: Heat the mixture to reflux (approximately 110 °C) using a heating mantle. The reaction is typically vigorous at the beginning with the evolution of ethyl chloride gas. Ensure the reaction is performed in a well-ventilated fume hood.

-

Reaction Progression: Maintain the reflux for 8-12 hours. The reaction can be monitored by ³¹P NMR by observing the shift of the phosphonate signal, or by ¹H NMR until the disappearance of the ethyl ester signals.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess HCl and water under reduced pressure using a rotary evaporator.

-

Final Product: The resulting residue is this compound, which may be a viscous oil or a solid. It can be further dried by co-evaporation with toluene to remove residual water or used directly for subsequent applications.

Comparative Analysis of Synthetic Pathways

| Feature | Phospha-Michael Addition | Michaelis-Arbuzov Reaction |

| Starting Materials | Dialkyl phosphite, α,β-Unsaturated ester | Trialkyl phosphite, α-Halo ester |

| Atom Economy | High (100% theoretical) | Moderate (byproduct is an alkyl halide) |

| Key Advantage | Direct C-P bond formation on a pre-existing carbon skeleton. | Reliable and well-established for a wide range of substrates. |

| Key Challenge | Reactivity can be low for substituted alkenes like crotonates.[4] | Requires synthesis of the α-halo ester starting material, which can be a multi-step process. |

| Catalysis | Typically requires a base or Lewis acid catalyst.[5] | Often thermally induced, but can be catalyzed by Lewis acids. |

Conclusion

The synthesis of this compound is readily achievable through two primary, robust chemical pathways. The Phospha-Michael addition offers a highly atom-economical route, directly forming the target carbon skeleton, though it may require optimization for substituted Michael acceptors. The Michaelis-Arbuzov reaction provides a reliable, classic alternative, contingent on the availability of the corresponding α-halo ester. Both routes converge on a common phosphonate ester intermediate, which is efficiently hydrolyzed under acidic conditions to yield the final product. The choice of pathway will ultimately depend on the availability of starting materials, desired scale, and the specific capabilities of the research or development laboratory.

References

-

Recent advances in Michael addition of H-phosphonates. (2014). RSC Advances. Available at: [Link]

-

Mashal, A., et al. (2024). Synthetic Methods for Azaheterocyclic Phosphonates and Their Biological Activity. ResearchGate. Available at: [Link]

-

Chiefari, J., et al. (1987). The Synthesis of Phosphonobaclofen, an Antagonist of Baclofen. ResearchGate. Available at: [Link]

-

Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Available at: [Link]

- DE102009046115A1 - Substituted 3-phenylpropanoic acids and their use. (2011). Google Patents.

- US7049463B2 - Process for the preparation of highly purified, dialkyl phosphinic acids. (2006). Google Patents.

-

Hanessian, S., et al. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid. Journal of Medicinal Chemistry. Available at: [Link]

-

Bálint, E., et al. (2018). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules. Available at: [Link]

-

Rout, S. K., & Guin, J. (2014). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Homi Bhabha National Institute. Available at: [Link]

-

Kreitmeier, P., et al. (2022). Organocatalyzed Phospha-Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators. ResearchGate. Available at: [Link]

-

Mamedov, V. A., et al. (2019). 2-Ethoxy-2,3-dihydro[d][2][5]oxaphosphole 2-oxide in the synthesis of dialkyl(diaryl)(2-hydroxybenzyl)phosphine oxides. ResearchGate. Available at: [Link]

-

The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Available at: [Link]

-

Kaekratoke, N., et al. (2024). Preparation of Polyphosphorodiamidates by Michael Addition. ResearchGate. Available at: [Link]

-

Lee, P. H., et al. (2009). An Efficient Conjugate Addition of Dialkyl Phosphite to Electron-Deficient Olefins: The Use of a Nucleophilic Organocatalyst to Form a Strong Base. ResearchGate. Available at: [Link]

-

Phosphonic acid derivatives (including phosphonic, phosphinic, and phosphinous acids) are a diverse group of analogues of natural compounds. (2022). Frontiers in Chemistry. Available at: [Link]

-

Allan, R. D., & Twitchin, B. (1978). Synthesis of some substituted 4-Aminobut-2-enoic acids as analogues of the neurotransmitter GABA. ResearchGate. Available at: [Link]

-

Michaelis–Arbuzov reaction has played a key role for the synthesis of dialkyl or diaryl phosphonates by reacting various alkyl or aryl halides with trialkyl or triaryl phosphite. (2020). Bentham Science. Available at: [Link]

Sources

- 1. US7049463B2 - Process for the preparation of highly purified, dialkyl phosphinic acids - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Phosphinic acid synthesis - Kent Academic Repository [kar.kent.ac.uk]

2-Phosphonobutyric acid chemical properties and structure

An In-depth Technical Guide to 2-Phosphonobutanoic Acid: Structure, Properties, and Derivatives

Introduction

2-Phosphonobutanoic acid (2-PBA), also known as 2-phosphonobutyric acid, is an organophosphorus compound featuring both a carboxylic acid and a phosphonic acid functional group. This unique bifunctional structure imparts a range of interesting chemical properties, making it and its derivatives valuable in diverse scientific and industrial fields. While the parent molecule serves as a fundamental structural motif, its derivatives, notably 2-Amino-4-phosphonobutyric acid (AP4) and 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), have garnered significant attention for their applications in neuropharmacology and industrial water treatment, respectively.

This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and spectroscopic profile of 2-Phosphonobutanoic acid. It further delves into the characteristics and applications of its key derivatives, offering insights for researchers, chemists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The fundamental structure of 2-Phosphonobutanoic acid consists of a four-carbon butane chain substituted at the C2 position with both a carboxyl group (-COOH) and a phosphonyl group (-PO(OH)₂). The presence of a chiral center at the C2 carbon means that 2-PBA can exist as two enantiomers, (R)-2-Phosphonobutanoic acid and (S)-2-Phosphonobutanoic acid, as well as in its racemic form.

Key Identifiers and Properties

The properties of the parent acid and its major derivatives are summarized below.

| Property | 2-Phosphonobutanoic Acid | (±)-2-Amino-4-phosphonobutyric Acid (DL-AP4) | 2-Phosphonobutane-1,2,4-tricarboxylic Acid (PBTC) |

| IUPAC Name | 2-Phosphonobutanoic acid | (±)-2-Amino-4-phosphonobutanoic acid[1] | 2-Phosphonobutane-1,2,4-tricarboxylic acid[2] |

| CAS Number | 4378-40-9[3] | 20263-07-4 | 37971-36-1[2][4] |

| Molecular Formula | C₄H₉O₅P | C₄H₁₀NO₅P[1] | C₇H₁₁O₉P[2][4] |

| Molecular Weight | 168.09 g/mol | 183.10 g/mol [1] | 270.13 g/mol [2][4] |

| Appearance | Not specified (solid expected) | White solid/powder | Colorless to light yellow aqueous solution[2][4] |

| Solubility in Water | Not specified | Soluble | Freely soluble[2] |

| Key Functional Groups | Carboxylic acid, Phosphonic acid | Carboxylic acid, Phosphonic acid, Amine | 3x Carboxylic acid, Phosphonic acid[2] |

Structural Diagrams

The relationship between the core structure and its key derivatives is visualized below.

Caption: Core structure of 2-PBA and its relationship to key derivatives.

Spectroscopic Profile for Structural Elucidation

The structural identity of 2-Phosphonobutanoic acid and its analogues is confirmed using a combination of spectroscopic techniques.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : Would show distinct signals for the protons on the butyl chain. The proton at C2 would be coupled to the phosphorus atom, resulting in a characteristic doublet of quartets (or more complex multiplet).

-

¹³C-NMR : The carbon spectrum would show four signals for the butyl chain. The C2 carbon signal would exhibit splitting due to coupling with the phosphorus atom (¹J-PC).

-

³¹P-NMR : A single resonance is expected, with its chemical shift being indicative of the phosphonate group's chemical environment. Proton coupling would be observed in a proton-coupled spectrum.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong, broad absorption bands for the O-H stretches of the carboxylic acid and phosphonic acid groups. A sharp, strong peak around 1700 cm⁻¹ would indicate the C=O stretch of the carboxyl group, and P=O stretching vibrations would appear in the 1250-950 cm⁻¹ region.

-

Mass Spectrometry (MS) : The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, CO₂, and fragments related to the phosphonate group.[7]

Synthesis and Reactivity

Synthesis Pathways

The synthesis of phosphonobutanoic acids often involves building the carbon skeleton and introducing the phosphonate group via nucleophilic or radical reactions. A common strategy for creating the C-P bond is the Michaelis-Arbuzov reaction.

For complex derivatives like PBTC, a multi-step synthesis is employed. One patented method involves the reaction of dialkyl phosphite with an ethene-1,2-dicarboxylic acid dialkyl ester, followed by a Michael addition with an acrylic acid ester, and subsequent saponification to hydrolyze the ester groups.[8]

Caption: Simplified synthesis workflow for the derivative PBTC.

Chemical Reactivity

The reactivity of 2-PBA is dominated by its two acidic functional groups:

-

Carboxylic Acid Group : Undergoes typical reactions such as esterification, amide formation, and reduction. Its acidity allows for salt formation with bases.

-

Phosphonic Acid Group : This is a strong dibasic acid. It can be esterified and is crucial for the compound's ability to chelate metal ions. This chelating property is central to the function of PBTC as a scale inhibitor, where it sequesters hard water ions like Ca²⁺ and Mg²⁺, preventing their precipitation.[2][9] The high stability of the C-P bond makes phosphonates resistant to thermal and hydrolytic degradation.[4]

Key Derivatives and Applications

2-Amino-4-phosphonobutyric Acid (AP4): A Neuromodulator

L-2-Amino-4-phosphonobutyric acid (L-AP4) is a conformationally restricted analogue of the neurotransmitter glutamate. Its significance lies in its potent and selective agonist activity at group III metabotropic glutamate receptors (mGluRs).[10]

-

Mechanism of Action : In the central nervous system, particularly the retina, L-AP4 mimics the action of glutamate at specific presynaptic receptors, leading to the inhibition of neurotransmitter release.[11] This property makes it an invaluable pharmacological tool for studying glutamatergic synaptic transmission.

-

Drug Development : The selectivity of L-AP4 for group III mGluRs has made it a lead compound in the development of drugs targeting these receptors for conditions such as anxiety, epilepsy, and neuropathic pain. The synthesis of constrained analogues of AP4 is an active area of research aimed at understanding the bioactive conformation and improving receptor subtype selectivity.[12]

2-Phosphonobutane-1,2,4-tricarboxylic Acid (PBTC): An Industrial Workhorse

PBTC is a highly effective scale and corrosion inhibitor widely used in industrial water systems, such as cooling towers, boilers, and reverse osmosis plants.[2][4][9]

-

Functional Advantages : The molecule combines the properties of a phosphonic acid and multiple carboxylic acids. This structure provides excellent scale inhibition, particularly against calcium carbonate, and good tolerance to chlorine and other oxidizing biocides.[9] Its performance is superior to many standard phosphonates, especially under harsh conditions of high temperature and pH.[4][9]

-

Environmental Profile : Compared to other phosphonates like ATMP (Amino Trimethylene Phosphonic Acid), PBTC is considered more biodegradable, which is an advantage for environmental compliance.[2]

Analytical and Experimental Protocols

Protocol: pKa Determination by Multinuclear NMR Spectroscopy

The distinct chemical environments of the acidic protons in a molecule like PBTC lead to different pKa values for each deprotonation step. These values are critical for understanding the molecule's speciation and metal chelation behavior at different pH levels. A powerful method for determining these values is pH-dependent NMR titration.[13][14]

Objective : To determine the macroscopic pKa values of a polyprotic phosphonobutanoic acid derivative.

Methodology :

-

Sample Preparation : Prepare a solution of the analyte (e.g., PBTC) at a known concentration (e.g., 0.3-0.5 M) in D₂O containing a background electrolyte (e.g., 0.5 M NaCl) to maintain constant ionic strength.

-

Titration : Begin at a low pD (the equivalent of pH in D₂O) by adding a strong acid (e.g., DCl). Incrementally increase the pD by adding a strong base (e.g., NaOD), measuring the pD with a calibrated electrode after each addition.

-

NMR Data Acquisition : After each pD adjustment and equilibration, acquire ¹H, ¹³C, and ³¹P NMR spectra.

-

Data Processing : For each nucleus, plot the chemical shift (δ) as a function of pD. The resulting titration curves will have a sigmoidal shape.

-

pKa Calculation : Fit the chemical shift data to the appropriate Henderson-Hasselbalch-type equation for a polyprotic acid. The inflection point of each step in the titration curve corresponds to a macroscopic pKa value. A rigorous evaluation of the pH-dependent chemical shifts for PBTC has identified five pKa values: two for the phosphonate group and three for the carboxyl groups.[13][14]

Safety and Handling

Phosphonic acids and their concentrated solutions are typically acidic and can be corrosive.[15]

-

Personal Protective Equipment (PPE) : When handling these compounds, especially in concentrated form, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][16]

-

Handling Procedures : Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dusts or mists.[3] Avoid contact with skin, eyes, and clothing.[16]

-

Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers. Keep away from incompatible materials such as strong bases.[3][16]

-

First Aid : In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Conclusion

2-Phosphonobutanoic acid is a foundational molecule whose structural template gives rise to derivatives of significant scientific and commercial value. The amino-substituted variant, AP4, provides neuroscientists with a specific tool to probe glutamate receptor function, paving the way for novel therapeutics. In parallel, the polycarboxylated derivative, PBTC, offers an efficient and robust solution to the persistent industrial problem of mineral scaling. The study of this class of compounds highlights the power of targeted functional group modification to tailor molecular properties for highly specific and demanding applications.

References

- ChemicalBook. (n.d.). 2-Phosphonobutane-1,2,4-tricarboxylic acid | 37971-36-1.

- Sigma-Aldrich. (n.d.). L-(+)-2-Amino-4-phosphonobutyric acid.

- Servochem LLC. (n.d.). 2-phosphonobutane-1,2,4-tricarboxylic acid in north america.

- Sigma-Aldrich. (n.d.). (±)-2-Amino-4-phosphonobutyric acid solid.

- Global Substance Registration System (GSRS). (n.d.). 2-AMINO-4-PHOSPHONOBUTYRIC ACID.

- Carl ROTH. (2024). Safety Data Sheet: 2-Phosphonobutane-1,2,4-tricarboxylic acid.

- Ataman Kimya. (n.d.). 2-PHOSPHONOBUTANE-1,2,4-TRICARBOXYLIC ACID (PBTCA).

- Bigge, C. F., et al. (1992). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-. PubMed, NIH.

- Kafarski, P., & Lejczak, B. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1022216.

- Chemcasts. (n.d.). 2-Phosphonobutanoic acid Properties vs Temperature.

- Fisher Scientific. (2024). SAFETY DATA SHEET: this compound.

- Ali, A., et al. (2022). 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy. Molecules, 27(13), 4067.

- Ali, A., et al. (2022). (PDF) 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy.

- Slaughter, M. M., & Miller, R. F. (1981). 2-Amino-4-phosphonobutyric Acid: A New Pharmacological Tool for Retina Research. Science, 211(4478), 182-185.

- Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

- Lanxess. (2015). Product Safety Assessment: 2-Phosphono-1,2,4- butanetricarboxylic acid.

- Henkel Kommanditgesellschaft auf Aktien. (1997). US Patent 5,639,909A: Production of 2-phosphonobutane-1,2,4-tricarboxylic acid and the alkali metal salts thereof.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- TCI Chemicals. (2025). SAFETY DATA SHEET: 2-Phosphonobutane-1,2,4-tricarboxylic Acid (ca. 50% in Water).

- G. Schöllkopf, et al. (1999). Diastereoselective Synthesis of 2-Amino-4-phosphonobutanoic Acids by Electrophilic Substitution and Tin−Peterson Olefination of Bis-lactim Ethers Derived from cyclo-[l-AP4-d-Val]. The Journal of Organic Chemistry, 64(12), 4344-4352.

- Physics & Maths Tutor. (n.d.). Mark scheme - Spectroscopy.

- Peck, S. C., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65-94.

- New Jersey Department of Health. (n.d.). Hazard Summary: Phosphoric Acid.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. servochem.com [servochem.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Phosphonobutane-1,2,4-tricarboxylic acid | 37971-36-1 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 8. US5639909A - Production of 2-phosphonobutane-1,2,4-tricarboxylic acid and the alkali metal salts thereof - Google Patents [patents.google.com]

- 9. atamankimya.com [atamankimya.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. carlroth.com [carlroth.com]

- 16. tcichemicals.com [tcichemicals.com]

Synthesis of 2-phosphonobutanoic acid analogues.

An In-depth Technical Guide to the Synthesis of 2-Phosphonobutanoic Acid Analogues

Introduction

2-Phosphonobutanoic acid and its analogues represent a pivotal class of compounds in medicinal chemistry and drug development. These molecules, characterized by a phosphonate group attached to a butanoic acid backbone, are recognized as potent and selective ligands for various biological targets. A notable example is their activity as agonists for group III metabotropic glutamate receptors (mGluRs), which are implicated in a range of neurological disorders.[1][2] The structural similarity of the phosphonate moiety to the carboxylate group of glutamate, combined with its unique physicochemical properties, allows these analogues to function as effective enzyme inhibitors and receptor modulators.[3][4]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the core synthetic strategies employed in the preparation of 2-phosphonobutanoic acid analogues. We will delve into the mechanistic underpinnings of key chemical transformations, present detailed experimental protocols, and explore advanced methods for achieving stereochemical control—a critical parameter for pharmacological efficacy. The discussion is grounded in established, peer-reviewed methodologies to ensure scientific integrity and practical applicability.

Core Synthetic Strategies for the Phosphonobutanoate Backbone

The construction of the 2-phosphonobutanoate scaffold hinges on the efficient formation of a stable carbon-phosphorus (C-P) bond. Several classical and modern organophosphorus reactions are routinely employed, each offering distinct advantages in terms of substrate scope, scalability, and stereochemical control.

The Michaelis-Arbuzov Reaction: A Cornerstone of C-P Bond Formation

The Michaelis-Arbuzov reaction is arguably the most fundamental and widely used method for synthesizing phosphonates.[5][6] Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide to yield a dialkyl alkylphosphonate.[5][6][7]

Mechanism and Rationale: The reaction proceeds via a two-step S(_N)2 mechanism. The lone pair of electrons on the trivalent phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quasi-phosphonium salt intermediate.[6][8] In the second step, the displaced halide anion attacks one of the alkyl groups of the phosphite ester, leading to the formation of the thermodynamically stable pentavalent phosphonate (P=O bond) and a new alkyl halide byproduct.[6][8]

The choice of reactants is critical. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are prone to elimination side reactions, especially at the elevated temperatures often required.[5] The reactivity of the halide follows the order I > Br > Cl.[5]

Diagram: General Mechanism of the Michaelis-Arbuzov Reaction

Caption: The two-step S(_N)2 mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of Diethyl 2-(4-bromobutyl)phosphonate

This protocol describes a typical Michaelis-Arbuzov reaction to form a key precursor for 2-phosphonobutanoic acid.

-

Materials: 1,4-dibromobutane, Triethyl phosphite, Anhydrous toluene, Dean-Stark trap.

-

Procedure:

-

A solution of 1,4-dibromobutane (1.0 eq) and triethyl phosphite (1.1 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

The reaction mixture is heated to reflux (approx. 110-120 °C). The reaction progress is monitored by observing the formation of ethyl bromide, which can be collected in the Dean-Stark trap.[6]

-

After several hours (typically 4-6 h), or once the starting material is consumed (as determined by TLC or GC analysis), the reaction is cooled to room temperature.

-

The solvent and any excess reagents are removed under reduced pressure.

-

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure diethyl 2-(4-bromobutyl)phosphonate.

Michael Addition: Forming the C-C-P Linkage

The Michael addition (or conjugate addition) is another powerful strategy, particularly for synthesizing phosphonopropionic acid derivatives, which can be further elaborated to the target butanoic acid structure.[9][10] This reaction involves the addition of a nucleophilic phosphorus species, such as a secondary phosphine or a dialkyl phosphite, to an α,β-unsaturated carbonyl compound.[9]

Mechanism and Rationale: The reaction is typically base-catalyzed. A base deprotonates the P-H bond of the phosphite or phosphine, generating a potent phosphorus-centered nucleophile. This nucleophile then attacks the β-carbon of the unsaturated ester in a 1,4-conjugate addition fashion. Subsequent protonation of the resulting enolate yields the final product. The choice of base is crucial to avoid side reactions like saponification of the ester.

Diagram: Workflow for Michael Addition Synthesis

Caption: A typical workflow for synthesizing phosphonobutanoates via Michael Addition.

Stereoselective Synthesis of 2-Phosphonobutanoic Acid Analogues

For pharmacological applications, controlling the stereochemistry at the α-carbon (C2) is of paramount importance. Several diastereoselective and enantioselective methods have been developed to access optically pure analogues.

Chiral Auxiliary-Mediated Synthesis

A reliable method for introducing chirality is the use of a chiral auxiliary. The Schöllkopf bis-lactim ether method has been successfully applied to the diastereoselective synthesis of 2-amino-4-phosphonobutanoic acid derivatives.[1][11]

Principle: In this approach, a chiral bislactim ether, often derived from a chiral amino acid like valine, is metalated with a strong base (e.g., n-butyllithium) to form a chiral nucleophile. This lithiated species then undergoes a conjugate addition to a prochiral alkenylphosphonate. The steric bulk of the chiral auxiliary directs the attack to one face of the double bond, leading to a high degree of diastereoselectivity.[1] Subsequent acid hydrolysis removes the auxiliary, yielding the enantiomerically enriched amino phosphonic acid.[1]

Asymmetric Hydrophosphonylation

The direct addition of a P-H bond across a C=C double bond, known as hydrophosphination or hydrophosphonylation, can be rendered asymmetric through the use of chiral metal catalysts.[12] This atom-economical method provides a direct route to chiral phosphonates.[13]

Principle: A transition metal complex featuring a chiral ligand (e.g., with a chiral phosphine ligand) coordinates to both the P-H compound and the alkene. The chiral environment of the catalyst dictates the facial selectivity of the P-H addition, resulting in an enantiomerically enriched product. Nickel and palladium complexes have shown significant promise in this area.[12][14]

Deprotection of Phosphonate Esters

The final step in the synthesis of 2-phosphonobutanoic acids is the hydrolysis of the phosphonate esters to the corresponding phosphonic acid. The choice of deprotection method is dictated by the nature of the ester groups and the overall stability of the molecule.

-

Acid Hydrolysis: Treatment with strong acids like concentrated HCl or HBr is a common method for cleaving simple alkyl (e.g., methyl, ethyl) esters.[15] This method is often harsh and may not be suitable for sensitive substrates.

-

Silyl-mediated Cleavage: Reagents like bromotrimethylsilane (TMSBr) followed by methanolysis provide a milder alternative for dealkylation. This two-step procedure is effective for a wide range of phosphonates, including those with acid-sensitive functional groups.[15]

-

Hydrogenolysis: Benzyl phosphonate esters can be cleanly cleaved under neutral conditions using catalytic hydrogenolysis (e.g., H(_2) over Pd/C). This method is orthogonal to many other protecting groups and is therefore highly valuable in complex syntheses.[15]

Table 1: Comparison of Common Deprotection Methods

| Method | Reagents | Ester Type | Conditions | Advantages | Disadvantages |

| Acid Hydrolysis | Conc. HCl or HBr | Methyl, Ethyl | Harsh, Reflux | Inexpensive reagents | Low functional group tolerance |

| Silyl Cleavage | TMSBr, then MeOH | Methyl, Ethyl | Mild, RT | High yielding, mild | Stoichiometric silicon reagent |

| Hydrogenolysis | H(_2), Pd/C | Benzyl | Mild, RT | Very mild, high selectivity | Not suitable for molecules with reducible groups |

Conclusion

The synthesis of 2-phosphonobutanoic acid analogues is a rich and evolving field, underpinned by a combination of classic organophosphorus chemistry and modern catalytic methods. The Michaelis-Arbuzov reaction and Michael addition remain workhorse methodologies for constructing the core phosphonobutanoate skeleton. For drug discovery applications, the development of robust stereoselective strategies, such as those employing chiral auxiliaries or asymmetric catalysis, is essential for accessing biologically active, single-enantiomer compounds. The continued innovation in C-P bond-forming reactions and milder deprotection techniques promises to further expand the chemical space of accessible analogues, paving the way for the discovery of novel therapeutics.

References

-

Stereoselective Synthesis of 2-Amino-2-methyl-4-phosphonobutanoic Acid Derivatives (MAP4 Analogues). (1997). Sciforum. Available at: [Link]

-

SYNTHESIS OF SOME FUNCTIONALIZED PHOSPHINOCARBOXYLIC ACIDS. (1989). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

SYNTHESIS OF SOME FUNCTIONALIZED PHOSPHINOCARBOXYLIC ACIDS. (2006). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

The Synthesis Methods of Phosphino Carboxylic Acid. Aquapharm Chemicals. Available at: [Link]

-

Diastereoselective Synthesis of 2-amino-4-phosphonobutanoic Acids by Electrophilic Substitution and tin-Peterson Olefination of Bis-Lactim Ethers Derived From cyclo-[L-AP4-D-Val]. (2006). Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. (1991). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Imidazole-Bearing α-Phosphonocarboxylates as Inhibitors of Rab Geranylgeranyl Transferase (RGGT). (2018). ChemMedChem. Available at: [Link]

-

Synthesis and characterization of novel phosphonocarboxylate inhibitors of RGGT. (2014). European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of the 2-amino-4-phosphonobutanoic acid analogs (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. ACS Publications. Available at: [Link]

-

A Novel Asymmetric Synthesis of S-(+)-2-Amino-4-Phosphonobutanoic Acid. Scilit. Available at: [Link]

-

Michaelis–Arbuzov reaction. Grokipedia. Available at: [Link]

-

Michaelis–Arbuzov reaction. Wikipedia. Available at: [Link]

-

Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z). OSTI.GOV. Available at: [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2021). Molecules. Available at: [Link]

-

Phosphorus Compounds as Precursors and Catalysts for Radical C−C Bond‐Forming Reactions. ResearchGate. Available at: [Link]

-

Catalytic Methods for Building up Phosphorus-Carbon Bond. ResearchGate. Available at: [Link]

-

Arbuzov Reaction. Organic Chemistry Portal. Available at: [Link]

-

Nickel Complexes in C‒P Bond Formation. (2020). Molecules. Available at: [Link]

-

Preparation of phosphines through C–P bond formation. (2012). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Summary of the synthetic routes to prepare phosphonic acids detailed in... ResearchGate. Available at: [Link]

-

Metal-Catalyzed P-C Bond Formation via P-H Oxidative Addition: Fundamentals and Recent Advances. (2020). Journal of Organic Chemistry. Available at: [Link]

-

Convergent and Divergent Biosynthetic Strategies Towards Phosphonic Acid Natural Products. (2018). Israel Journal of Chemistry. Available at: [Link]

-

2-Amino-4-thiophosphonobutyric Acid (L-thioAP4), a New Potent Agonist of Group III Metabotropic Glutamate Receptors. (2007). Journal of Medicinal Chemistry. Available at: [Link]

-

[Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds]. (2004). Yakugaku Zasshi. Available at: [Link]

-

Synthesis and Modifications of Phosphinic Dipeptide Analogues. (2018). Molecules. Available at: [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Imidazole-Bearing α-Phosphonocarboxylates as Inhibitors of Rab Geranylgeranyl Transferase (RGGT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of novel phosphonocarboxylate inhibitors of RGGT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Diastereoselective synthesis of 2-amino-4-phosphonobutanoic acids by electrophilic substitution and tin-Peterson olefination of bis-lactim ethers derived from cyclo-[L-AP4-D-Val] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metal-Catalyzed P-C Bond Formation via P-H Oxidative Addition: Fundamentals and Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nickel Complexes in C‒P Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 2-Phosphonobutyric Acid and Its Derivatives

Abstract

2-Phosphonobutyric acid (2-PB) and its derivatives, particularly the L-amino acid analog L-2-amino-4-phosphonobutanoic acid (L-AP4), represent a pivotal class of compounds in neuropharmacology. This technical guide provides a comprehensive overview of their biological activities, with a primary focus on their roles as selective agonists for group III metabotropic glutamate receptors (mGluRs) and as potent inhibitors of glutamate carboxypeptidase II (GCPII). We will delve into the molecular mechanisms of action, structure-activity relationships, and the significant therapeutic potential these molecules hold for a range of neurological disorders and cancer. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the scientific principles and experimental methodologies associated with this important chemical scaffold.

Introduction: The Significance of the Phosphonate Moiety in Neuroactive Compounds

Phosphorus-containing compounds are fundamental to numerous biological processes. Synthetic phosphonates, which are more resistant to hydrolysis than their phosphate counterparts, have been extensively developed as therapeutic agents.[1] The phosphonate group in molecules like this compound and its analogs serves as a mimic for the carboxylate moiety of amino acids or the transition state of peptide hydrolysis, enabling potent and selective interactions with enzyme active sites and receptor binding pockets.[1][2] This guide will explore the multifaceted biological activities stemming from the unique structural and electronic properties of the this compound scaffold.

Interaction with Metabotropic Glutamate Receptors: A Selective Agonist

The L-isomer of 2-amino-4-phosphonobutanoic acid (L-AP4), a key derivative of this compound, is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[3][4] These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and plasticity throughout the central nervous system.

Mechanism of Action at Group III mGluRs

L-AP4 and its analogs, such as L-2-amino-4-thiophosphonobutyric acid (L-thioAP4), bind to the extracellular domain of group III mGluRs, stabilizing an active receptor conformation.[5] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The higher potency of analogs like L-thioAP4 is attributed to its stronger second acidity compared to L-AP4, which likely facilitates a stronger interaction with basic residues within the receptor's binding site.[5]

Effects on Synaptic Transmission

The activation of presynaptic group III mGluRs by L-AP4 and its analogs leads to a reduction in neurotransmitter release. This has been demonstrated in various brain regions, including the hippocampus and the retina.

-

Hippocampus: L-AP4 selectively inhibits synaptic transmission in the lateral perforant path of the rat hippocampus.[6][7][8] Studies using constrained analogs have suggested that the bioactive conformation of L-AP4 in this region is an extended one.[6][7] Furthermore, 2-amino-4-phosphonobutyric acid has been shown to be a relatively specific blocker of synaptic transmission between mossy fibers and CA3 neurons.[9]

-

Retina: In the vertebrate retina, 2-amino-4-phosphonobutyric acid selectively blocks the light response of ON-bipolar cells by mimicking the endogenous photoreceptor transmitter.[10] This has made it an invaluable pharmacological tool for dissecting the functional circuitry of the retina.[10][11] It has also been shown to have a direct inhibitory effect on ganglion cells by activating chloride channels.[11]

Structure-Activity Relationship of mGluR Agonists

The potency of this compound derivatives as group III mGluR agonists is highly dependent on their stereochemistry and the nature of the phosphonate group. The L-isomer (S-configuration) of 2-amino-4-phosphonobutanoic acid is significantly more potent than the D-isomer.[8] Modifications to the phosphonate group, such as the substitution of an oxygen atom with sulfur (as in L-thioAP4), can enhance potency.[5]

| Compound | Target | EC50 (µM) |

| L-AP4 | mGluR4 | 0.08[5] |

| L-thioAP4 | mGluR4 | 0.039[5] |

| Desmethylphosphinothricin (DMPT) | mGluR4 | 4.0[5] |

| Phosphinothricin (PT) | mGluR4 | 1100[5] |

Inhibition of Glutamate Carboxypeptidase II: A Therapeutic Target

Beyond its activity at mGluRs, the this compound scaffold is a cornerstone for the design of potent inhibitors of Glutamate Carboxypeptidase II (GCPII). GCPII, also known as prostate-specific membrane antigen (PSMA), is a zinc metalloenzyme that hydrolyzes N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate and glutamate.[12][13][14]

Mechanism of GCPII Inhibition

GCPII inhibitors based on the this compound framework, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA), are designed to mimic the tetrahedral transition state of NAAG hydrolysis.[15] The pentanedioic acid portion of the inhibitor interacts with the glutarate recognition site of GCPII, while the phosphonate group chelates the zinc ions in the enzyme's active site.[15] This dual interaction results in potent and highly selective competitive inhibition.[15]

Therapeutic Implications of GCPII Inhibition

The inhibition of GCPII has significant therapeutic potential in a variety of diseases characterized by excessive glutamate levels or NAAG dysregulation.

-

Neuroprotection: By preventing the breakdown of NAAG, GCPII inhibitors can simultaneously reduce excitotoxic glutamate levels and increase the concentration of NAAG, which has neuroprotective properties.[13] This dual action makes GCPII a promising target for treating conditions like stroke, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[13][14][16][17]

-

Prostate Cancer: GCPII is highly expressed on the surface of prostate cancer cells, making it an excellent target for both imaging and therapy.[16][17][18] Inhibitors of GCPII can be radiolabeled for use in positron emission tomography (PET) imaging to detect and stage prostate cancer. They can also be linked to cytotoxic agents to selectively deliver therapy to tumor cells.

Structure-Activity Relationship of GCPII Inhibitors

The development of GCPII inhibitors has seen the evolution from highly polar phosphonate-based compounds to more drug-like molecules with improved pharmacokinetic properties.

| Inhibitor | Type | IC50 |

| 2-PMPA | Phosphonate | 300 pM[15] |

| 2-MPPA | Thiol | 90 nM[15] |

| Cefsulodin | Cephalosporin | 2.0 µM[12] |

| Amaranth dye | Azo dye | 0.30 µM[12] |

While potent, early inhibitors like 2-PMPA suffer from poor oral bioavailability and brain penetration due to their charged nature.[14] This has led to the development of thiol-based inhibitors like 2-MPPA and novel inhibitor scaffolds identified through high-throughput screening.[12][15]

Experimental Protocols

In Vitro Evaluation of mGluR Agonist Activity

Objective: To determine the potency (EC50) of a test compound as an agonist at a specific mGluR subtype.

Methodology:

-

Cell Culture: Culture a stable cell line expressing the human mGluR of interest (e.g., HEK293 cells expressing mGluR4).

-

Assay Principle: Utilize a functional assay that measures a downstream signaling event, such as changes in intracellular calcium or cAMP levels. For group III mGluRs, a common method is to measure the inhibition of forskolin-stimulated cAMP production.

-

Experimental Procedure:

-

Plate the cells in a 96-well microplate and allow them to adhere overnight.

-

Wash the cells with a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Normalize the data to the response of a known full agonist and a vehicle control.

-

Plot the normalized response against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

In Vitro Evaluation of GCPII Inhibitory Activity

Objective: To determine the potency (IC50) of a test compound as an inhibitor of GCPII.

Methodology:

-

Enzyme Source: Use purified recombinant human GCPII or a tissue homogenate known to have high GCPII activity (e.g., rat brain homogenate).

-

Substrate: Use the natural substrate NAAG.

-

Assay Principle: Measure the amount of glutamate produced from the enzymatic cleavage of NAAG.

-

Experimental Procedure:

-

Prepare a reaction mixture containing assay buffer, the GCPII enzyme source, and varying concentrations of the test compound.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a fixed concentration of NAAG.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

-

Quantify the amount of glutamate produced using a sensitive detection method, such as a fluorometric assay or liquid chromatography-mass spectrometry (LC-MS).[12]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Caption: Experimental workflow for determining GCPII inhibition.

Conclusion

The this compound scaffold has proven to be a remarkably versatile platform for the development of potent and selective modulators of key neurological targets. As agonists of group III metabotropic glutamate receptors, derivatives like L-AP4 have been instrumental in elucidating the roles of these receptors in synaptic transmission and have potential as therapeutics for disorders involving glutamate dysregulation. As inhibitors of glutamate carboxypeptidase II, this class of compounds holds immense promise for the treatment of neurodegenerative diseases and for the diagnosis and therapy of prostate cancer. Future research in this area will likely focus on the development of next-generation analogs with improved drug-like properties, such as enhanced oral bioavailability and central nervous system penetration, to fully realize the therapeutic potential of this important chemical class.

References

-

Kroona, H. B., Peterson, N. L., Koerner, J. F., & Johnson, R. L. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. Journal of Medicinal Chemistry, 34(5), 1692–1699. [Link]

-

PubMed. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z) - PubMed. National Institutes of Health. [Link]

-

PubMed. (2005). Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA. National Institutes of Health. [Link]

-

International Union of Crystallography. (2005). Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA. IUCr Journals. [Link]

-

Frontiers. (2023). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Chemistry. [Link]

-

PubMed. (1994). APB (2-amino-4-phosphonobutyric acid) activates a chloride conductance in ganglion cells isolated from newt retina. National Institutes of Health. [Link]

-

FEBS Press. (2014). Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. The FEBS Journal. [Link]

-

PubMed Central. (2005). Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. National Center for Biotechnology Information. [Link]

-

ResearchGate. (1981). 2-Amino-4-Phosphonobutyric Acid: A New Pharmacological Tool for Retina Research. ResearchGate. [Link]

-

PubMed. (1988). Effects of 2-amino-4-phosphonobutyric acid on responsivity and spatial summation of X cells in the cat retina. National Institutes of Health. [Link]

-

PubMed. (2007). L-(+)-2-Amino-4-thiophosphonobutyric Acid (L-thioAP4), a New Potent Agonist of Group III Metabotropic Glutamate Receptors: Increased Distal Acidity Affords Enhanced Potency. National Institutes of Health. [Link]

-

PubMed Central. (2012). Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer. National Center for Biotechnology Information. [Link]

-

PubMed. (1985). 2-Amino-4-phosphonobutyric acid selectively blocks two-way avoidance learning in the mouse. National Institutes of Health. [Link]

-

ACS Publications. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogs (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. American Chemical Society. [Link]

-

PubChem. (n.d.). (2S)-2-amino-4-phosphonobutanoic acid. National Center for Biotechnology Information. [Link]

-

bioRxiv. (2024). Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function. bioRxiv. [Link]

-

PubMed. (1981). Micromolar L-2-amino-4-phosphonobutyric acid selectively inhibits perforant path synapses from lateral entorhinal cortex. National Institutes of Health. [Link]

-

Johns Hopkins Drug Discovery. (n.d.). Project - Glutamate Carboxypeptidase II. Johns Hopkins University. [Link]

-

PubMed. (1983). Suppressing action of 2-amino-4-phosphonobutyric acid on mossy fiber-induced excitation in the guinea pig hippocampus. National Institutes of Health. [Link]

-

ResearchGate. (2016). Convenient syntheses of phosphinic analogues of γ-aminobutyric- and glutamic acids. ResearchGate. [Link]

-

PubMed Central. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2013). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-(+)-2-氨基-4-膦酰基丁酸 optical purity optical purity: ≥95% (HPLC, Marfey′s reagent) | Sigma-Aldrich [sigmaaldrich.com]

- 4. (2S)-2-amino-4-phosphonobutanoic acid | C4H10NO5P | CID 179394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-(+)-2-Amino-4-thiophosphonobutyric acid (L-thioAP4), a new potent agonist of group III metabotropic glutamate receptors: increased distal acidity affords enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Micromolar L-2-amino-4-phosphonobutyric acid selectively inhibits perforant path synapses from lateral entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppressing action of 2-amino-4-phosphonobutyric acid on mossy fiber-induced excitation in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. APB (2-amino-4-phosphonobutyric acid) activates a chloride conductance in ganglion cells isolated from newt retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]

- 13. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 15. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.iucr.org [journals.iucr.org]

- 18. lsb.avcr.cz [lsb.avcr.cz]

The Unfolding Landscape of 2-Phosphonobutanoic Acid Analogs: A Technical Guide for Researchers and Drug Developers

In the intricate world of molecular pharmacology and drug discovery, the ability to modulate cellular signaling with precision is paramount. Among the myriad of scaffolds available to medicinal chemists, phosphonate-containing compounds have emerged as versatile tools, offering unique physicochemical properties that often translate into potent and selective biological activity. This guide provides an in-depth exploration of 2-phosphonobutanoic acid, its structural analogs, and derivatives, with a focus on their design, synthesis, and application as modulators of critical biological targets. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Core Moiety: 2-Phosphonobutanoic Acid and its Significance

2-Phosphonobutanoic acid, particularly its L-enantiomer, L-2-amino-4-phosphonobutanoic acid (L-AP4), serves as a foundational structure in the exploration of excitatory amino acid receptor pharmacology.[1][2] Its significance lies in its ability to act as a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs).[2][3] These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[3][4] Unlike their ionotropic counterparts, which form ion channels, mGluRs exert their effects through second messenger systems, offering a more nuanced modulation of neuronal function.[3][4] The selective activation of group III mGluRs by L-AP4 and its analogs has made these compounds invaluable tools for dissecting the physiological roles of these receptors and exploring their therapeutic potential in a range of neurological and psychiatric disorders.

A Spectrum of Diversity: Structural Analogs and Their Classification

The structural framework of 2-phosphonobutanoic acid has been extensively modified to probe the structure-activity relationships (SAR) at group III mGluRs and to develop ligands with improved potency, selectivity, and pharmacokinetic properties. These analogs can be broadly classified based on the nature of the structural modification:

-

Backbone-Constrained Analogs: To investigate the bioactive conformation of L-AP4, researchers have introduced conformational constraints into the molecule's backbone. A notable example includes the synthesis of (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid, which are cyclopropyl-constrained analogs.[5] These rigid structures help to elucidate the spatial orientation of the key pharmacophoric elements—the amino acid and phosphonate groups—required for receptor binding and activation.[5]

-

Substituted Analogs: The introduction of substituents at various positions of the 2-phosphonobutanoic acid scaffold has been a fruitful strategy for modulating pharmacological activity. For instance, monomethyl-substituted analogs have been synthesized to explore the steric tolerance of the mGluR binding pocket.[6] Methylation at the α, β, and γ positions has revealed that the receptor can accommodate bulk at certain positions while being highly sensitive to modifications at others, providing valuable insights for ligand design.[6]

-

Bioisosteric Replacements: The replacement of key functional groups with bioisosteres—substituents with similar physical or chemical properties that produce broadly similar biological effects—has led to the discovery of novel analogs with altered properties. A key example is the substitution of one of the phosphonate oxygen atoms with sulfur to yield 2-amino-4-thiophosphonobutanoic acid. This modification can alter the acidity and metal-chelating properties of the phosphonate group, potentially influencing receptor affinity and efficacy.

-

Derivatives with Extended Functionality: This class includes compounds where the core 2-phosphonobutanoic acid structure is incorporated into larger molecules or modified to introduce new functionalities. An important industrial derivative is 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTC), which, while not primarily a pharmacological agent, is a widely used scale and corrosion inhibitor in industrial water treatment.[7][8][9] Its efficacy stems from the combination of the phosphonate group and multiple carboxylic acid moieties, which act as potent chelating agents for metal ions.[8][10]

Synthesis Strategies: Crafting Molecular Tools

The synthesis of 2-phosphonobutanoic acid analogs often requires multi-step sequences and the use of specialized organophosphorus chemistry techniques. The choice of synthetic route is dictated by the desired structural modifications.

Synthesis of Backbone-Constrained Analogs: A Horner-Emmons Approach

A robust method for the synthesis of conformationally restricted analogs like (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid involves a Horner-Emmons reaction.[5] This approach provides excellent control over the stereochemistry of the newly formed double bond, which is a precursor to the cyclopropane ring.

Experimental Protocol: Synthesis of (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid [5]

-

Horner-Emmons Reaction: React trimethyl N-(benzyloxycarbonyl)phosphonoglycinate with 2-(diethoxyphosphinyl)acetaldehyde to yield the protected dehydroamino acids. The E- and Z-isomers can be separated at this stage by chromatography.

-

Cyclopropanation: Treat the separated dehydroamino acid isomers with diazomethane. This cycloaddition reaction forms the pyrazoline ring.

-

Nitrogen Elimination: Subject the pyrazoline intermediates to photoelimination to extrude N2 gas and form the cyclopropane ring.

-

Deprotection: Finally, remove the protecting groups via acid hydrolysis to yield the target (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acids.

Caption: Synthetic workflow for cyclopropyl analogs of 2-amino-4-phosphonobutanoic acid.

General Synthesis of α-Amino Phosphonates

The synthesis of α-amino phosphonates, a broader class that includes 2-amino-4-phosphonobutanoic acid, can be achieved through various methods, including the Kabachnik-Fields reaction.[11] This three-component reaction involves an amine, a carbonyl compound, and a phosphite. For the synthesis of N-phosphono-amino acids, a one-step reaction in an aqueous medium using trimetaphosphate has also been reported.[12]

Mechanism of Action and Structure-Activity Relationships

The primary biological target of many 2-phosphonobutanoic acid analogs is the family of metabotropic glutamate receptors, particularly the group III mGluRs.[1]

Modulation of Group III mGluRs and Downstream Signaling

Group III mGluRs are coupled to inhibitory G-proteins (Gi/o).[3][4][13] Upon activation by an agonist like L-AP4, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][13] The activated G-protein can also directly modulate ion channels, for instance, by inhibiting voltage-gated calcium channels, which in turn reduces neurotransmitter release from presynaptic terminals.[14] This presynaptic inhibition is a hallmark of group III mGluR activation and is a key mechanism by which these receptors regulate synaptic strength.[5]

Caption: Simplified signaling cascade of group III mGluR activation.

Structure-Activity Relationship (SAR) Insights

The extensive synthesis and biological evaluation of 2-phosphonobutanoic acid analogs have provided crucial insights into their SAR.

-

Stereochemistry is Critical: The L-enantiomer of 2-amino-4-phosphonobutanoic acid (L-AP4) is significantly more potent at group III mGluRs than the D-enantiomer, highlighting the stereospecificity of the receptor's binding pocket.[1]

-

Conformational Constraints Define Selectivity: Studies with conformationally restricted analogs, such as the cyclopropyl derivatives, have demonstrated that the bioactive conformation of L-AP4 can differ between different neuronal pathways, suggesting that different receptor subtypes or splice variants may have distinct conformational preferences.[5] For example, in the rat hippocampus, the (E)- and (Z)-cyclopropyl analogs show different potencies in the lateral and medial perforant paths.[5]

-

Substitution Patterns Modulate Potency and Efficacy: The potency of methyl-substituted analogs is highly dependent on the position of the methyl group. Substitution at the β- and γ-positions is generally better tolerated than at the α- or N-terminal positions, suggesting that the latter are more sterically constrained within the binding site.[6]

Table 1: Bioactivity of Selected 2-Phosphonobutanoic Acid Analogs at Hippocampal Synapses [5][6]

| Compound | Modification | Pathway | IC50 (µM) |

| L-AP4 | Parent Compound | Lateral Perforant Path | ~10 |

| (E)-2-amino-2,3-methano-4-phosphonobutanoic acid | Cyclopropyl constraint | Lateral Perforant Path | 17 |

| (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid | Cyclopropyl constraint | Lateral Perforant Path | 18 |

| (E)-2-amino-2,3-methano-4-phosphonobutanoic acid | Cyclopropyl constraint | Medial Perforant Path | 81 |

| (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid | Cyclopropyl constraint | Medial Perforant Path | 1580 |

| β-methyl-APB | Methyl substitution | Perforant Path | Moderately Potent |

| γ-methyl-APB | Methyl substitution | Perforant Path | Moderately Potent |

| α-methyl-APB | Methyl substitution | Perforant Path | Low Potency |

| N-methyl-APB | Methyl substitution | Perforant Path | Low Potency |

Applications in Research and Drug Development

The unique pharmacological profile of 2-phosphonobutanoic acid analogs makes them indispensable tools in several areas of research and development.

Neuroscience Research

These compounds are widely used to:

-

Elucidate the roles of group III mGluRs: By selectively activating or blocking these receptors, researchers can investigate their involvement in various physiological processes, including synaptic plasticity, learning, and memory.

-

Study synaptic transmission: The presynaptic inhibitory effects of group III mGluR agonists make them ideal for studying the mechanisms of neurotransmitter release.[5]

-

Investigate neurological disorders: Given the role of glutamate in excitotoxicity, modulators of mGluRs are being explored as potential therapeutic agents for conditions such as epilepsy, stroke, and neurodegenerative diseases.[14]

Drug Discovery

The development of potent and selective mGluR modulators is an active area of drug discovery. The insights gained from SAR studies on 2-phosphonobutanoic acid analogs are crucial for the rational design of new drug candidates with improved pharmacokinetic and pharmacodynamic properties.

Industrial Applications of Derivatives

As previously mentioned, 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTC) is a commercially important derivative used as a scale and corrosion inhibitor in various industrial processes, including cooling water systems and oil fields.[8][9][10] Its effectiveness is due to its strong chelation of metal ions and its stability under harsh conditions.[10]

Methodologies for Biological Evaluation

A thorough understanding of the biological activity of 2-phosphonobutanoic acid analogs requires a combination of in vitro and in vivo experimental techniques.

In Vitro Assays

Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor subtype.

Experimental Protocol: Radioligand Binding Assay for mGluRs

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the mGluR subtype of interest.

-

Incubation: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-L-AP4) and varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Functional Assays: These assays measure the functional consequences of receptor activation or inhibition.

-

cAMP Assays: Since group III mGluRs are negatively coupled to adenylyl cyclase, measuring changes in intracellular cAMP levels is a common way to assess agonist or antagonist activity.

-

Calcium Mobilization Assays: While not the primary signaling pathway for group III mGluRs, some functional assays utilize calcium mobilization in engineered cell lines to screen for ligands.

Electrophysiology

Electrophysiological recordings from neuronal preparations, such as brain slices, provide a more physiologically relevant assessment of a compound's effect on synaptic transmission.

Experimental Protocol: Extracellular Field Potential Recording in Hippocampal Slices [5]

-

Slice Preparation: Prepare acute brain slices from the hippocampus of a rodent.

-

Recording Setup: Place the slice in a recording chamber and perfuse with artificial cerebrospinal fluid. Use stimulating and recording electrodes to evoke and record synaptic responses in specific pathways (e.g., the perforant path).

-

Baseline Recording: Record stable baseline synaptic responses.

-

Compound Application: Bath-apply the test compound at various concentrations.

-

Data Analysis: Measure the change in the amplitude of the evoked field potentials to determine the inhibitory or excitatory effect of the compound and calculate its IC50.

Future Directions and Concluding Remarks

The study of 2-phosphonobutanoic acid and its analogs continues to be a vibrant field of research. Future efforts will likely focus on the development of subtype-selective ligands for group III mGluRs, which will be crucial for dissecting the specific roles of each receptor subtype and for developing more targeted therapeutics. The exploration of novel synthetic methodologies to access a wider range of structurally diverse analogs will also be a key area of investigation. Furthermore, the unique properties of phosphonate-containing compounds suggest that their applications may extend beyond neuroscience, warranting further exploration in other areas of medicinal chemistry and materials science. This guide has provided a comprehensive overview of the current state of knowledge in this exciting field, offering a solid foundation for researchers and drug developers to build upon.

References

-